Dipsacoside B

説明

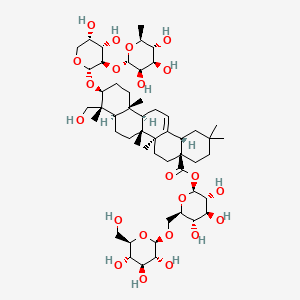

Dipsacoside B (C₅₃H₈₆O₂₂, molecular weight: 1075.20 g/mol) is a triterpenoid saponin characterized by a complex glycosylation pattern, including α-L-rhamnose and β-D-glucose units . It is widely distributed in plants such as Lonicera hypoglauca, Acanthopanax senticosus, and Cephalaria procera . Its bioactivities include α-glucosidase inhibition, antioxidant effects, autophagy promotion (ameliorating atherosclerosis and kidney injury), and neuroprotection against ischemic stroke .

特性

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H86O22/c1-23-32(57)36(61)40(65)44(70-23)74-42-33(58)26(56)20-68-46(42)73-31-11-12-49(4)29(50(31,5)22-55)10-13-52(7)30(49)9-8-24-25-18-48(2,3)14-16-53(25,17-15-51(24,52)6)47(67)75-45-41(66)38(63)35(60)28(72-45)21-69-43-39(64)37(62)34(59)27(19-54)71-43/h8,23,25-46,54-66H,9-22H2,1-7H3/t23-,25-,26-,27+,28+,29+,30+,31-,32-,33-,34+,35+,36+,37-,38-,39+,40+,41+,42+,43+,44-,45-,46-,49-,50-,51+,52+,53-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFPLPBCJRRNZHM-ICUGHKHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H86O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1075.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33289-85-9 | |

| Record name | Dipsacoside B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033289859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIPSACOSIDE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5H3T7090C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

合成経路と反応条件: ジプサコシド B の合成には、スイカズラ (Lonicera confusa DC) の花芽など、天然源からの抽出が含まれます 。このプロセスには、一般的に以下が含まれます。

抽出: 植物材料は、メタノールやエタノールなどの溶媒を用いて溶媒抽出されます。

精製: 次に、抽出物は、高速液体クロマトグラフィー (HPLC) などのクロマトグラフィー技術を用いて精製し、ジプサコシド B を単離します。

工業生産方法: ジプサコシド B の工業生産では、同様の抽出と精製方法が採用されますが、規模は大きくなります。 高度なクロマトグラフィー技術を使用することにより、化合物の高純度と高収率が確保されます .

化学反応の分析

反応の種類: ジプサコシド B は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムなどの試薬を使用して酸化することができます。

還元: 還元反応は、水素化ホウ素ナトリウムなどの試薬を使用して実行することができます。

置換: 置換反応は、ある官能基を別の官能基と置き換える反応であり、多くの場合、求核試薬を使用します。

一般的な試薬と条件:

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: メタノール中の水素化ホウ素ナトリウム。

置換: メトキシドナトリウムなどの求核試薬。

生成される主要な生成物: これらの反応から生成される主要な生成物は、使用する特定の条件と試薬によって異なります。 たとえば、酸化によりカルボン酸が生成される場合があり、還元によりアルコールが生成される場合があります .

4. 科学研究への応用

ジプサコシド B は、幅広い科学研究に用いられています。

科学的研究の応用

Cardiovascular Applications

1. Anti-Atherosclerotic Effects

Recent studies have highlighted the anti-atherosclerotic properties of Dipsacoside B. In a study involving ApoE −/− mice, DB treatment significantly reduced atherosclerotic lesion size and improved plaque stability. The mechanism involves the induction of autophagy, which inhibits foam cell formation by reducing the internalization of oxidized low-density lipoprotein (ox-LDL) in macrophages. This suggests that DB may serve as a therapeutic agent against atherosclerosis by promoting autophagic processes in vascular cells .

2. Inhibition of Vascular Smooth Muscle Cell Proliferation

This compound has been shown to inhibit the migration and proliferation of vascular smooth muscle cells (VSMCs), which is crucial in preventing neointimal formation following vascular injury. In both in vivo and in vitro studies, DB treatment resulted in upregulation of phosphatase and tensin homolog deleted on chromosome 10 (PTEN), a known regulator of VSMC behavior. This regulation leads to decreased VSMC proliferation and migration, indicating potential applications in managing vascular restenosis .

Neuroprotective Effects

1. Protection Against Ischemic Injury

This compound exhibits protective effects on the brain during ischemic events. Studies have demonstrated that DB can ameliorate brain injury caused by ischemic stroke by inhibiting mitochondrial E3 ubiquitin ligase 1 (Mul1). This inhibition improves mitochondrial function and reduces apoptosis in neuronal cells, suggesting that DB may be beneficial for treating ischemic stroke and related cognitive impairments .

2. Cognitive Improvement in Sepsis-Associated Encephalopathy

In models of sepsis-associated encephalopathy, this compound has been shown to reduce cognitive impairment by decreasing Th17 cell infiltration and neuroinflammation. The compound's mechanism involves inhibiting vascular endothelial growth factor A signaling pathways, which are implicated in blood-brain barrier dysfunction and neuroinflammatory responses .

Metabolic Regulation

1. Lipid Metabolism Modulation

This compound has demonstrated significant effects on lipid metabolism. In studies involving high-fat diet-induced obesity models, DB treatment led to reduced levels of triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C) without adversely affecting liver or kidney function. These findings suggest that DB may have applications in managing dyslipidemia and obesity-related complications .

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

| Application Area | Key Findings | Mechanism of Action |

|---|---|---|

| Anti-Atherosclerosis | Reduced plaque size and improved stability; inhibited foam cell formation | Induction of autophagy; regulation of lipid metabolism |

| Vascular Smooth Muscle Regulation | Suppressed VSMC proliferation and migration; reduced neointimal formation | Upregulation of PTEN expression |

| Neuroprotection | Ameliorated ischemic brain injury; improved mitochondrial function | Inhibition of Mul1; reduction in apoptosis |

| Cognitive Function | Improved cognitive impairment in sepsis-associated encephalopathy | Inhibition of VEGFA signaling; reduction of neuroinflammation |

| Lipid Metabolism | Decreased TG, TC, LDL-C levels; maintained liver/kidney function | Modulation of lipid metabolism pathways |

作用機序

ジプサコシド B は、さまざまな分子標的と経路を介してその効果を発揮します。

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Structural Comparison

Dipsacoside B is structurally distinguished by its glycosylation at the C-3 and C-28 positions. Key structural analogs include:

Key Differences :

Bioactivity Comparison

Table 1: Bioactivity Profiles of Selected Saponins

Functional Insights :

- This compound exhibits balanced antioxidant and metabolic effects, whereas hederasaponin B specializes in enzyme inhibition.

- The C-20/29 double bond in ciwujianoside B enhances ONOO⁻ scavenging, a feature absent in this compound .

Distribution and Quantitative Variability

生物活性

Dipsacoside B (DB) is a triterpenoid saponin derived from various species of the Dipsacus genus, particularly Dipsacus asperoides and Lonicera macranthoides. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, hepatoprotective, anti-tumor, and cardiovascular protective effects. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and mechanisms of action.

1.1 Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation

Recent studies have shown that DB significantly inhibits the proliferation and migration of VSMCs, which are critical in the development of vascular diseases such as atherosclerosis. A study utilizing a rat abdominal aorta balloon injury model demonstrated that DB treatment reduced neointimal formation by upregulating the expression of phosphatase and tensin homolog (PTEN), a known regulator of cell growth and survival. Specifically, DB treatment led to:

- Inhibition of Angiotensin-II (Ang-II)-induced proliferation : In vitro assays showed that DB effectively blunted the proliferation potential of VSMCs induced by Ang-II.

- Regulation of phenotype switch : DB promoted a phenotypic switch in VSMCs from a synthetic to a contractile type, which is associated with reduced vascular remodeling .

1.2 Hepatoprotective Effects

DB has been investigated for its hepatoprotective properties, particularly against acetaminophen-induced liver injury. In experimental models:

- Reduction in liver enzyme levels : Mice treated with DB prior to acetaminophen exposure exhibited significantly lower levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating reduced hepatotoxicity.

- Mechanistic insights : The protective effects were linked to enhanced autophagy and inhibition of apoptosis via modulation of the Akt/mTOR signaling pathway. Furthermore, DB was found to inhibit Neuraminidase 1 (Neu1), which plays a role in lysosomal exocytosis, thereby promoting the clearance of acetaminophen-induced damage .

2.1 Anti-Tumor Activity

DB has demonstrated significant anti-cancer properties across various cancer cell lines:

- Inhibition of cell proliferation : Studies reported IC50 values in the range of 10-20 μM against HepG2 (liver cancer) cells, with mechanisms involving mitochondrial-mediated apoptosis pathways. Notably, DB treatment led to increased Bax/Bcl-2 ratios, promoting apoptosis in cancer cells .

- Xenograft studies : In vivo studies using nude mice showed that DB inhibited tumor growth in xenograft models, further supporting its potential as an anti-cancer agent.

2.2 Neuroprotective Effects

DB has also been explored for its neuroprotective effects:

- Protection against Alzheimer’s disease : Research indicates that DB can antagonize amyloid-beta-induced cytotoxicity in neuronal cells, potentially offering therapeutic benefits for neurodegenerative conditions .

3. Summary of Research Findings

The following table summarizes key findings regarding the biological activities and mechanisms of this compound:

Case Study 1: Vascular Smooth Muscle Cell Migration

In a controlled study on rat models subjected to balloon injury, treatment with this compound resulted in a marked reduction in neointimal hyperplasia compared to controls. The study highlighted the potential clinical application of DB in preventing vascular complications post-injury .

Case Study 2: Acetaminophen-Induced Liver Injury

A study involving mice demonstrated that pre-treatment with this compound significantly mitigated liver damage induced by acetaminophen overdose. The findings suggested that DB could serve as a protective agent against drug-induced hepatotoxicity through its ability to enhance autophagic processes .

Q & A

Q. How can researchers address the challenge of this compound's low bioavailability in pharmacokinetic studies?

- Methodological Answer: Use nanoformulations (e.g., liposomes) to enhance solubility. Quantify plasma concentrations via LC-MS/MS and correlate with tissue distribution using radiolabeled this compound in animal models .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for time-course data in this compound studies?

- Methodological Answer: Apply repeated-measures ANOVA for longitudinal datasets (e.g., VSMC migration over 24–48 hours). Post-hoc tests (e.g., Tukey’s) adjust for multiple comparisons .

Q. How should researchers handle variability in phenotypic switching assays across VSMC batches?

- Methodological Answer: Normalize data to internal controls (e.g., housekeeping proteins like GAPDH) and use primary cells from ≥3 donors. Include batch-effect correction in statistical models .

Ethical and Reproducibility Considerations

Q. What ethical approvals are required for multi-site studies on this compound's therapeutic potential?

- Methodological Answer: Obtain approval from all institutional ethics committees. Document protocols for patient-derived VSMC use (e.g., informed consent for human tissue) and adhere to ARRIVE guidelines for animal studies .

Q. How can researchers ensure reproducibility in this compound experiments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。